cis-Rubixanthin - 79-75-4

cis-Rubixanthin

Catalog Number: EVT-13961047
CAS Number: 79-75-4
Molecular Formula: C40H56O
Molecular Weight: 552.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthetic Pathways and Enzymatic Regulation of cis-Rubixanthin

Role of Carotenoid Isomerases in cis-Configuration Induction

Carotenoid isomerases are pivotal in generating cis-isomers like cis-rubixanthin. The enzyme carotenoid cis-trans isomerase (CRTISO) converts poly-cis-carotenoid precursors into their trans or mono-cis configurations. In calendula (Calendula officinalis), orange petals accumulate 5-cis-carotenoids due to CRTISO dysfunction. Mutant CRTISO enzymes (e.g., CoCRTISO1-ORa and CoCRTISO1-ORb) lack isomerase activity, leading to cis-carotenoid accumulation like rubixanthin derivatives [1]. CRTISO requires reduced flavin adenine dinucleotide (FADred) as a cofactor, facilitating isomerization without net redox changes. This mechanism resembles type II isopentenyl diphosphate isomerase (IDI-2), where FADred stabilizes reaction intermediates [7]. Site-directed mutagenesis reveals that specific residues (Cys-His-His at positions 462–464 and Gly450) are essential for enzymatic activity. Mutations at these sites abolish isomerization, confirming their role in cis-bond conversion [1] [7].

Substrate Specificity of CRTISO Homologs in cis-Rubixanthin Biosynthesis

CRTISO homologs exhibit distinct substrate specificities that influence cis-rubixanthin production. Four CRTISO isoforms exist in calendula, with CoCRTISO1 being functionally divergent between orange- and yellow-flowered varieties. CoCRTISO1-Y (yellow petals) converts 5-cis-lycopene to all-trans-lycopene, while CoCRTISO1-ORa/ORb (orange petals) show no activity toward cis-carotenoid substrates [1]. CRTISO preferentially isomerizes symmetric cis-double bonds (e.g., C7 and C9 in prolycopene) but cannot isomerize isolated cis-bonds at C9 or C9′. This regional specificity explains why tetra-cis-lycopene (prolycopene) accumulates in CRTISO mutants [3] [7]. In vitro assays using liposome-incorporated substrates demonstrate that CRTISO converts prolycopene to 7,9-di-cis-lycopene but requires additional factors (e.g., lycopene β-cyclase) for full trans conversion [7].

Table 1: Substrate Specificity of CRTISO Homologs

CRTISO HomologSourceActivityKey ResiduesSubstrate Preference
CoCRTISO1-YYellow calendulaConverts 5-cis-lycopene to transCys462-His-His5-cis-carotenoids
CoCRTISO1-ORaOrange calendulaInactiveΔCys462-His-HisNone
CoCRTISO1-ORbOrange calendulaInactiveGly450→GluNone
Tomato CRTISOSolanum lycopersicumIsomerizes prolycopene to di-cis-lycopeneFAD-binding domain7,9,9′,7′-tetra-cis-lycopene

Transcriptional Regulation of cis-Rubixanthin Accumulation in Plant Tissues

Transcriptional mechanisms tightly regulate CRTISO expression, impacting cis-rubixanthin levels. In Arabidopsis thaliana, the ccr2 mutant (defective in CRTISO) accumulates poly-cis-carotenes in etioplasts instead of cyclic all-trans-xanthophylls. This disrupts prolamellar body (PLB) formation, linking CRTISO transcription to plastid development [8]. Omics-based studies reveal that CRTISO promoters contain cis-regulatory elements responsive to light and stress signals. For example, in tomato, CRTISO expression is upregulated during fruit ripening and light exposure, promoting trans-carotenoid dominance. Conversely, low-light conditions or mutations reduce CRTISO transcription, favoring cis-isomer accumulation like rubixanthin [4] [8]. Co-expression networks with phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) further synchronize isomerization with desaturation steps [8].

Metabolic Flux Analysis of Xanthophyll Branching Pathways

Metabolic flux analysis (MFA) quantifies carbon channeling toward cis-rubixanthin versus other xanthophylls. Parallel 13C-labeling experiments track isotope incorporation in branching pathways, revealing kinetic bottlenecks. For instance, in Flavobacterium R1560, nicotine inhibition diverts flux from zeaxanthin to cis-rubixanthin precursors (e.g., lycopene and rubixanthin) [10]. Flux maps demonstrate that CRTISO inactivation reduces flow to cyclic xanthophylls (e.g., violaxanthin) by >50%, redirecting substrates to acyclic cis-isomers [5] [9]. Key flux control points include:

  • Lycopene Cyclization: Compromised in CRTISO mutants, reducing β-carotene-derived xanthophylls.
  • Hydroxylation Steps: Favored in trans-configured substrates, limiting cis-rubixanthin modification [5] [9].

Table 2: Metabolic Flux Distribution in Xanthophyll Pathways

Pathway SegmentEnzymeFlux (Wild-Type)Flux (CRTISO Mutant)Net Change
Phytoene → ζ-CarotenePDS/ZDS100%100%0%
ζ-Carotene → LycopeneCRTISO95%5%-90%
Lycopene → β-CaroteneLycopene β-Cyclase85%10%-75%
Lycopene → RubixanthinHydroxylases5%65%+60%
β-Carotene → Zeaxanthinβ-Hydroxylase80%8%-72%

Flux values normalized to phytoene synthesis rate; adapted from MFA studies [5] [9] [10].

Properties

CAS Number

79-75-4

Product Name

cis-Rubixanthin

IUPAC Name

4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

Molecular Formula

C40H56O

Molecular Weight

552.9 g/mol

InChI

InChI=1S/C40H56O/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-28-39-37(8)29-38(41)30-40(39,9)10/h11-12,14-19,21-28,38,41H,13,20,29-30H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,28-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

ABTRFGSPYXCGMR-HNNISBQLSA-N

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C

Isomeric SMILES

CC1=C(C(CC(C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C

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